5-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2, characterized by a methoxy group (-OCH3) located at the fifth position of the indanone ring. This compound appears as a light yellow to orange crystalline powder with a melting point ranging from 108°C to 112°C and is soluble in methanol . Its structure enables various
-Methoxy-1-indanone is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the scientific literature, with variations in starting materials and reaction conditions. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 1-indanone carboxylic acid chloride, followed by cyclization and decarboxylation.
While 5-Methoxy-1-indanone itself hasn't been extensively studied for its biological activity, it serves as a valuable building block for the synthesis of more complex molecules with diverse biological properties. Some examples include:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate, CrO3 | 5-Methoxyindanone-2-carboxylic acid |
Reduction | Lithium aluminum hydride, NaBH4 | 5-Methoxyindan-1-ol |
Substitution | Halogens (e.g., bromine), amines | Various substituted indanones |
5-Methoxy-1-indanone exhibits notable biological activities, particularly in cancer research. It has been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in specific cancer cell lines, such as estrogen receptor-negative breast cancer cells. The compound interacts with various enzymes and proteins, suggesting potential roles in enzyme inhibition and protein interactions .
The compound's biological effects are mediated through several mechanisms:
The synthesis of 5-Methoxy-1-indanone can be achieved through various methods:
5-Methoxy-1-indanone has diverse applications across multiple fields:
Studies have indicated that 5-Methoxy-1-indanone interacts with various biomolecules, affecting cellular pathways associated with growth and apoptosis. These interactions highlight its potential use as a therapeutic agent in treating certain cancers. Further research is ongoing to elucidate its specific mechanisms of action and potential therapeutic applications .
5-Methoxy-1-indanone shares structural similarities with other indanones but is unique due to the positioning of the methoxy group. Below is a comparison with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methyl-1-indanone | Methyl group at position 2 | Different reactivity due to methyl positioning |
3-Methyl-1-indanone | Methyl group at position 3 | Varies in oxidation potential |
4-Methoxy-1-indanone | Methoxy group at position 4 | Different biological activity |
6-Methoxy-1-indanone | Methoxy group at position 6 | Unique substitution patterns |
5,6-Dimethoxy-1-indanone | Two methoxy groups at positions 5 and 6 | Increased steric hindrance affects reactivity |
The unique positioning of the methoxy group in 5-Methoxy-1-indanone influences its chemical reactivity and biological activity compared to these analogs, making it particularly valuable for specific applications in medicinal chemistry and materials science .
Irritant